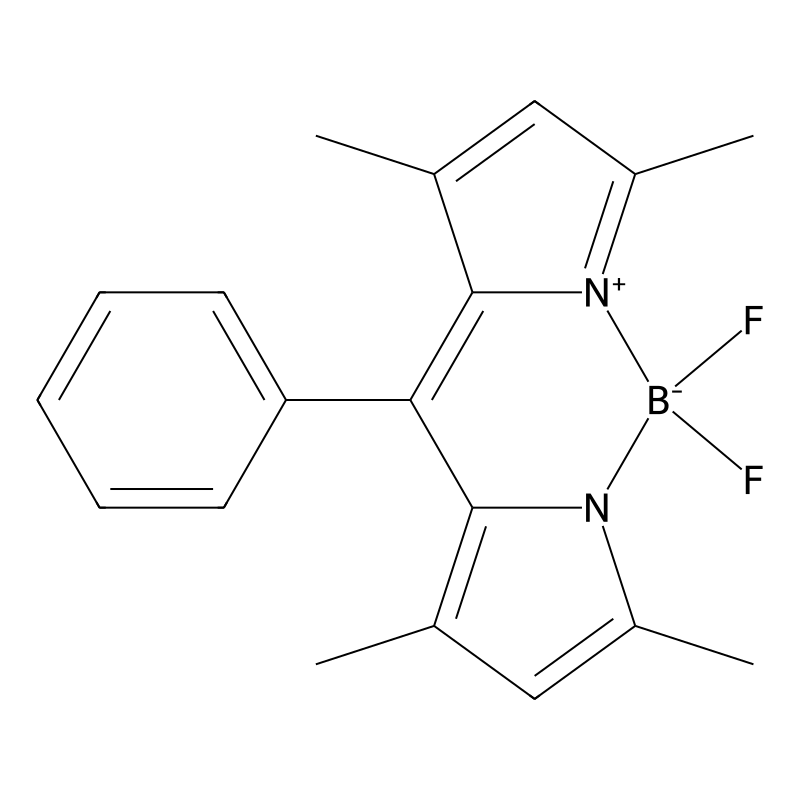

4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene

Content Navigation

BODIPY 493/503 fails as a FLIM rotor for microviscosity; generic Nile Red lacks synthetic utility. 8-Phenyl-BODIPY 505/515 (CAS 194235-40-0) resolves both. • Functions as a molecular rotor: fluorescence lifetime sensitive to environmental restriction, enabling FLIM-based viscosity mapping. • Meso-phenyl group ensures high-yield 2,6-halogenation for heavy-atom photosensitizer synthesis. • High extinction coefficient (>80,000 M⁻¹cm⁻¹) and photostability for reliable lipid droplet staining and flow cytometry. Procure with confidence for biophysical and synthetic applications.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene (commonly known as 8-Phenyl-BODIPY 505/515, CAS 194235-40-0) is a highly lipophilic, neutrally charged fluorescent dye and robust synthetic precursor. Characterized by a sharp excitation/emission profile (505/515 nm), a high molar extinction coefficient (>80,000 M⁻¹cm⁻¹), and excellent photostability, it is a premier commercial choice for lipid droplet staining, microviscosity sensing, and as a core scaffold for advanced photosensitizers. Unlike standard rigid fluorophores, its orthogonal meso-phenyl group acts as a molecular rotor, making its fluorescence lifetime highly sensitive to local environmental restriction, a property highly valued in biophysical imaging and materials science procurement [1].

Research Fit

Substituting 8-Phenyl-BODIPY 505/515 with its close analog BODIPY 493/503 (meso-methyl) or generic lipophilic stains like Nile Red fundamentally compromises specific assay capabilities. BODIPY 493/503 lacks the sterically hindered meso-phenyl group required to function as a molecular rotor; thus, it cannot be used for fluorescence lifetime imaging (FLIM)-based microviscosity measurements. Furthermore, in synthetic procurement, the meso-phenyl group of 194235-40-0 provides distinct electronic stabilization and steric shielding during electrophilic 2,6-halogenation, ensuring high-yield conversion into heavy-atom triplet photosensitizers. Replacing it with an unsubstituted or meso-alkyl core alters the reaction kinetics and the photophysical properties of the downstream derivatives, leading to unpredictable singlet oxygen generation efficiencies and lower synthetic yields [1].

Substitution Risk

Microviscosity Sensing via Fluorescence Lifetime Imaging (FLIM)

The meso-phenyl group of 8-Phenyl-BODIPY 505/515 acts as a molecular rotor. In low-viscosity environments, non-radiative decay via rotation dominates, resulting in short fluorescence lifetimes. In highly viscous environments, this rotation is restricted. Quantitative studies demonstrate that the fluorescence lifetime of 8-phenyl-BODIPY derivatives increases by over an order of magnitude (e.g., from ~100 ps to >2000 ps) as environmental viscosity increases, providing a calibrated dynamic range for FLIM. In contrast, the rigidified or meso-methyl analog BODIPY 493/503 exhibits a static lifetime that does not scale with viscosity [1].

| Evidence Dimension | Fluorescence lifetime response to viscosity |

| Target Compound Data | Fluorescence lifetime increases from ~100 ps (low viscosity) to >2000 ps (high viscosity). |

| Comparator Or Baseline | BODIPY 493/503 (Lifetime remains static at ~5-6 ns regardless of viscosity changes). |

| Quantified Difference | >20-fold dynamic range in lifetime response for the target vs. 0-fold for the comparator. |

| Conditions | Time-correlated single photon counting (TCSPC) in methanol/glycerol mixtures (1 to >1000 cP). |

Procurement for intracellular viscosity mapping necessitates a functional molecular rotor, making this specific meso-phenyl variant mandatory over standard lipid stains.

Emission Bandwidth and Multiplexing Capability in Lipid Staining

For lipid droplet quantification, 8-Phenyl-BODIPY 505/515 provides a highly specific, narrow emission profile (maxima at 515 nm) with a Stokes shift of just 10 nm. When compared to the conventional neutral lipid stain Nile Red, which exhibits a broad, environmentally sensitive emission spectrum (>50 nm Stokes shift) that bleeds into multiple detector channels, BODIPY 505/515 ensures clean signal isolation. This narrow bandwidth allows for seamless integration into multi-color flow cytometry panels without the extensive spectral compensation required by Nile Red [1].

| Evidence Dimension | Emission bandwidth and Stokes shift |

| Target Compound Data | Narrow emission peak at 515 nm with a Stokes shift of ~10 nm. |

| Comparator Or Baseline | Nile Red (Broad emission peak varying from 525 to 650 nm, Stokes shift >50 nm). |

| Quantified Difference | ~5x narrower Stokes shift and significantly reduced spectral bleed-through. |

| Conditions | Flow cytometry of lipid droplets in aqueous cellular media. |

Buyers assembling complex, multi-fluorophore imaging panels must select BODIPY 505/515 to prevent spectral overlap and reduce background noise.

Precursor Stability and Yield for Regioselective Halogenation

In the synthesis of heavy-atom photosensitizers (e.g., for photodynamic therapy), 1,3,5,7-tetramethyl-8-phenyl-BODIPY serves as an optimal precursor. The electron-donating methyl groups and the orthogonal meso-phenyl group stabilize the core, allowing for rapid, regioselective electrophilic dihalogenation at the 2,6-positions (e.g., using NBS or NIS) with yields frequently exceeding 90%. Unsubstituted or less sterically protected BODIPY cores often suffer from lower yields, over-halogenation, or degradation under identical conditions. The resulting 2,6-dihalo-8-phenyl derivatives exhibit superior intersystem crossing efficiencies for singlet oxygen generation [1].

| Evidence Dimension | Regioselective 2,6-dihalogenation yield |

| Target Compound Data | Regioselective 2,6-dihalogenation yields >90% without core degradation. |

| Comparator Or Baseline | Unsubstituted BODIPY core (Prone to oxidation/degradation, yields typically <60% with mixed halogenation states). |

| Quantified Difference | >30% higher isolated yield of the pure 2,6-dihalo precursor. |

| Conditions | Electrophilic halogenation using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in dichloromethane at room temperature. |

For industrial and academic synthetic procurement, starting with this specific stabilized core drastically reduces purification bottlenecks and improves overall synthetic efficiency.

Intracellular Microviscosity Mapping via FLIM

Because the meso-phenyl group functions as a molecular rotor, this compound is the premier choice for fluorescence lifetime imaging microscopy (FLIM) to map spatial and temporal changes in microviscosity within live cells, a capability absent in rigid non-rotor BODIPY dyes [1].

High-Throughput Lipid Droplet Quantification in Microalgae

The dye's high lipophilicity and narrow emission spectrum make it highly suitable for flow cytometric screening of lipid content in microalgae (e.g., for biofuel research), providing superior signal-to-noise ratios and multiplexing ease compared to Nile Red [2].

Core Scaffold for Triplet Photosensitizer Synthesis

As a chemically robust precursor, it is procured at scale to undergo 2,6-halogenation, producing heavy-atom BODIPY derivatives used in photodynamic therapy (PDT), triplet-triplet annihilation upconversion, and photocatalysis [3].

Application Fit Matrix

References

- [1] Kuimova, M. K., et al. 'Molecular Rotor Measures Viscosity of Live Cells via Fluorescence Lifetime Imaging.' Journal of the American Chemical Society, 130(21), 6672-6673 (2008).

- [2] Rumin, J., et al. 'The use of fluorescent Nile red and BODIPY for lipid measurement in microalgae.' Biotechnology for Biofuels, 8, 42 (2015).

- [3] Kamkaew, A., et al. 'BODIPY dyes in photodynamic therapy.' Chemical Society Reviews, 42(1), 77-88 (2013).

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types